molecular formula C15H15N7OS B11026672 N-(4-methoxyphenyl)-6-[(pyrimidin-2-ylsulfanyl)methyl]-1,3,5-triazine-2,4-diamine

N-(4-methoxyphenyl)-6-[(pyrimidin-2-ylsulfanyl)methyl]-1,3,5-triazine-2,4-diamine

Cat. No.: B11026672
M. Wt: 341.4 g/mol
InChI Key: MBBQDDSTYSFRSM-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-6-[(pyrimidin-2-ylsulfanyl)methyl]-1,3,5-triazine-2,4-diamine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazine core, which is a six-membered ring containing three nitrogen atoms, and is substituted with a methoxyphenyl group and a pyrimidinylsulfanyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-6-[(pyrimidin-2-ylsulfanyl)methyl]-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazine Core: The triazine core can be synthesized through a cyclization reaction involving cyanuric chloride and an amine. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction. This step involves the reaction of the triazine core with 4-methoxyaniline in the presence of a base such as potassium carbonate.

    Attachment of the Pyrimidinylsulfanyl Group: The final step involves the introduction of the pyrimidinylsulfanyl group through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate compound with pyrimidin-2-ylthiol in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-6-[(pyrimidin-2-ylsulfanyl)methyl]-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro or carbonyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or pyrimidinylsulfanyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Potassium carbonate, pyrimidin-2-ylthiol, dichloromethane, and toluene.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted triazine derivatives.

Scientific Research Applications

The compound has been identified as a potent inhibitor of anaplastic lymphoma kinase (ALK), which plays a critical role in various cancers. The presence of the methoxyphenyl group enhances its pharmacological properties, making it a candidate for further research in cancer therapeutics.

Anticancer Properties

  • Inhibition of ALK : Studies have shown that N-(4-methoxyphenyl)-6-[(pyrimidin-2-ylsulfanyl)methyl]-1,3,5-triazine-2,4-diamine effectively inhibits ALK activity, leading to disrupted signaling pathways that promote cancer cell proliferation and survival.
  • Induction of Apoptosis : The compound has demonstrated the ability to induce apoptosis in cancer cells harboring ALK fusion proteins. This property highlights its potential as a therapeutic agent in oncology.
  • Selective Cytotoxicity : In preliminary assessments, the compound exhibited selective cytotoxicity against cancer cells while sparing non-cancerous cells, indicating a favorable therapeutic index .

Case Studies and Research Findings

Several studies have explored the applications of this compound in depth:

  • Antiproliferative Activity : A study involving a library of compounds based on the triazine scaffold revealed that derivatives similar to this compound showed promising antiproliferative activity against breast cancer cell lines, particularly MDA-MB231 .
  • Structure–Activity Relationship (SAR) : Research has focused on understanding the SAR within the triazine derivatives to design more potent anticancer agents. The insights gained from these studies are vital for future drug development efforts targeting ALK-related cancers .

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-6-[(pyrimidin-2-ylsulfanyl)methyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to the suppression of tumor growth. Additionally, it may interact with signaling pathways, such as the MAPK or PI3K/Akt pathways, affecting cell survival and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-amino-2-methoxyphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide
  • N-(4-amino-2-methoxyphenyl)-2-(pyrimidin-2-ylsulfanyl)propanamide
  • N-(pyridin-2-yl)amides

Uniqueness

Compared to similar compounds, N-(4-methoxyphenyl)-6-[(pyrimidin-2-ylsulfanyl)methyl]-1,3,5-triazine-2,4-diamine stands out due to its unique combination of functional groups and its triazine core. This unique structure imparts specific chemical properties and reactivity, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential as a bioactive molecule further highlight its uniqueness and importance in scientific research.

Biological Activity

N-(4-methoxyphenyl)-6-[(pyrimidin-2-ylsulfanyl)methyl]-1,3,5-triazine-2,4-diamine is a complex organic compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a triazine core with a methoxyphenyl group and a pyrimidinyl sulfanyl moiety, contributing to its unique properties. The molecular formula is C14H16N6OSC_{14}H_{16}N_6OS, with a molecular weight of approximately 320.38 g/mol.

Research indicates that this compound acts primarily as an HER2 inhibitor , interfering with the HER2 signaling pathway which is crucial in various cancers. By binding to the HER2 receptor, it prevents receptor activation and downstream signaling that promotes cell proliferation and survival.

Anticancer Properties

The compound has shown promising anticancer activity across several studies:

  • Cell Line Studies : In vitro studies demonstrate significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). IC50 values reported range from 0.20 μM to 1.25 μM, indicating potent activity against these cell lines .
  • Mechanistic Insights : The inhibition of key signaling pathways such as PI3K/Akt/mTOR has been observed, suggesting that the compound may also influence metabolic regulation and cellular growth processes .
Cell Line IC50 (μM) Mechanism
MCF-71.25HER2 inhibition
A5490.20PI3K/Akt/mTOR pathway
HeLa1.03HER2 inhibition

Antimicrobial Activity

Additionally, the compound exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of various pathogens, including Gram-positive bacteria, with minimum inhibitory concentrations (MIC) as low as 31.25 µg/mL .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of specific functional groups in enhancing biological activity:

  • The methoxy group on the phenyl ring appears crucial for anticancer efficacy.
  • The presence of the pyrimidinyl sulfanyl moiety significantly contributes to both anticancer and antimicrobial activities .

Case Studies and Research Findings

Several case studies have investigated the biological activity of similar compounds or derivatives:

  • Case Study on Pyrimidine Derivatives : A study focused on pyrimidine derivatives demonstrated that modifications in the phenyl ring significantly influenced cytotoxicity against cancer cell lines, supporting the findings related to our compound .
  • Antimicrobial Evaluation : Another investigation into thiazole-bearing compounds revealed that structural modifications could enhance antimicrobial potency, paralleling findings with our target compound .

Properties

Molecular Formula

C15H15N7OS

Molecular Weight

341.4 g/mol

IUPAC Name

2-N-(4-methoxyphenyl)-6-(pyrimidin-2-ylsulfanylmethyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C15H15N7OS/c1-23-11-5-3-10(4-6-11)19-14-21-12(20-13(16)22-14)9-24-15-17-7-2-8-18-15/h2-8H,9H2,1H3,(H3,16,19,20,21,22)

InChI Key

MBBQDDSTYSFRSM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CSC3=NC=CC=N3

Origin of Product

United States

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